Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Process chemistry Thermal hazard assessment Salt selection

Racemic hydrochloride salt for HCV drug intermediate synthesis. Substituting with the free base or other salts risks processing issues: the free base is an oil with a low-temp exotherm (~50°C), while this HCl salt is a crystalline solid stable >100°C. Use as received for direct enzymatic resolution. - Enables >99% ee via Alcalase resolution without N-Boc protection - 1.76× higher active moles/gram vs tosylate salt for peptide coupling - Distinct mp 107-138°C serves as rapid identity check

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1185307-84-9
Cat. No. B12052460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
CAS1185307-84-9
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1C=C)N.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H
InChIKeyLSHLWAMYTKXJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Amino-2-vinylcyclopropanecarboxylate Hydrochloride (CAS 1185307-84-9): Compound Class, Core Identity, and Procurement-Relevant Characteristics


Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (CAS 1185307-84-9) is a racemic cyclopropane α-amino acid ester hydrochloride salt with molecular formula C₇H₁₂ClNO₂ and molecular weight 177.63 g/mol . This compound belongs to the 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivative family, which serves as the essential pharmacophoric unit in multiple generations of hepatitis C virus (HCV) NS3/4A protease inhibitors including BILN 2061, asunaprevir, and simeprevir [1]. The compound is supplied as a solid with a specified purity of ≥97% and a melting point range of 107–138 °C, and requires storage at 2–8 °C . As a racemic mixture, it contains both (1R,2S) and (1S,2R) enantiomers and is primarily utilized as a research intermediate for enzymatic resolution studies, asymmetric synthesis method development, and as a building block for bioactive molecule synthesis [2].

Racemic enzymatic resolution substrate

Required starting material for (1R,2S)-vinyl-ACCA production via hydrolase-catalyzed resolution

Thermally stable hydrochloride salt

Crystalline solid enabling direct bioresolution without additional buffering; free base oil presents low-temperature exotherm risk

HCV protease inhibitor research intermediate

Building block for peptide-based NS3/4A protease inhibitor assembly; supports structure-activity relationship studies

Why Generic Substitution Fails for Methyl 1-Amino-2-vinylcyclopropanecarboxylate Hydrochloride (CAS 1185307-84-9): The Salt Form, Stereochemistry, and Stability Triad


Substituting methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride with a closely related analog—whether a different salt, a different ester, the free base, or an enantiopure form—introduces measurable differences in thermal stability, physical handling properties, and downstream enantiomeric outcome. The free amino ester lacks the hydrochloride counterion and exists as an oil that exhibits a low-temperature exotherm at approximately 50 °C under accelerated rate calorimetry (ARC), severely limiting large-scale processing options [1]. In contrast, the hydrochloride salt is a crystalline solid with enhanced thermal stability exceeding 100 °C, enabling safer storage, handling, and direct use in bioresolution steps without additional buffering [1]. The racemic composition of CAS 1185307-84-9 further differentiates it from the single-enantiomer (1R,2S) form (CAS 259214-58-9): the racemate is the required starting material for enzymatic resolution method development that yields enantiopure vinyl-ACCA derivatives with >99% ee [2]. Any attempt to substitute with the free acid form, the ethyl ester analog, or the tosylate salt alters the reactivity, atom economy, or chiral outcome of subsequent coupling reactions. The quantitative evidence below establishes the specific dimensions along which these differences translate into concrete procurement decisions.

Salt form mismatch: free base vs hydrochloride
The free amino ester is an oil with low-temperature exotherm onset (~50 °C under ARC), limiting large-scale processing. The hydrochloride salt provides crystalline solid with thermal stability >100 °C; direct swap may compromise safety and handling.
Stereochemistry: racemate vs single enantiomer
Racemic mixture (0% ee) is essential for enzymatic resolution method development. Enantiopure (1R,2S)-form (CAS 259214-58-9) precludes resolution studies and costs more; the racemate also yields >99% ee product after optimized resolution.
Ester and counterion: methyl ester HCl vs ethyl ester or tosylate
Methyl ester shows qualitatively faster aminolysis than ethyl ester. Tosylate salt (MW 313.37) reduces active ester content per gram by ~1.76× relative to HCl salt, affecting atom economy in peptide coupling workflows.

Quantitative Differentiation Evidence for Methyl 1-Amino-2-vinylcyclopropanecarboxylate Hydrochloride (CAS 1185307-84-9) Versus Closest Analogs


Thermal Stability: Hydrochloride Salt Versus Free Amino Ester—ARC Exotherm Onset Temperature

The hydrochloride salt form of methyl 1-amino-2-vinylcyclopropanecarboxylate demonstrates a fundamental thermal stability advantage over the corresponding free amino ester. Accelerated rate calorimetry (ARC) studies reveal that 1-amino-2-vinylcyclopropane carboxylic acid esters in their free base form display an exotherm onset at approximately 50 °C, indicating low thermal stability that precludes distillation and limits large-scale processing [1]. In contrast, the hydrochloride salt exhibits enhanced thermal stability to temperatures beyond its melting point, typically >100 °C, enabling safer handling, storage, and direct use in hydrolase-catalyzed bioresolution processes without additional buffering [1].

Thermal stability
Head-to-head
HCl saltStable >100 °C, crystalline solid
Free baseExotherm onset ~50 °C, oil
Salt form determines scale-up processing safety
Patent-reported ARC data; >50 °C margin enables distillation-free workflows
Process chemistry Thermal hazard assessment Salt selection

Stereochemical Composition: Racemic Mixture (CAS 1185307-84-9) Versus Single (1R,2S)-Enantiomer (CAS 259214-58-9) for Enzymatic Resolution Workflows

CAS 1185307-84-9 is a racemic mixture containing equimolar amounts of (1R,2S)- and (1S,2R)-methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (0% enantiomeric excess). This distinguishes it from CAS 259214-58-9, which is the optically pure (1R,2S)-enantiomer. The racemate is the mandatory starting material for enzymatic resolution protocols: Beaulieu et al. demonstrated that racemic vinyl-ACCA derivatives can be resolved using Alcalase 2.4L esterase to deliver the desired (1R,2S)-enantiomer in >99% ee at multikilogram scale [1]. The patent literature further confirms that hydrolase-catalyzed bioresolution of unprotected racemic amino ester salts provides a simpler, more efficient route to enantiopure material compared to N-Boc protection/deprotection sequences [2].

Stereochemical composition
Reported
Racemate0% ee, substrate for resolution (>99% ee product)
EnantiopureOptically pure (1R,2S), not suitable for resolution development
Racemate enables enantioselective route optimization
Alcalase 2.4L esterase resolution protocol validated at multikilogram scale
Chiral resolution Enantioselective synthesis HCV protease inhibitors

Melting Point Range: Racemic Hydrochloride Salt (CAS 1185307-84-9) Versus Enantiopure (1R,2S)-Hydrochloride Salt (CAS 259214-58-9)

The racemic hydrochloride salt (CAS 1185307-84-9) exhibits a melting point range of 107–138 °C , which is notably broader than the sharp melting point of 115–118 °C reported for the enantiopure (1R,2S)-hydrochloride salt (CAS 259214-58-9) . This wider melting range is characteristic of racemic conglomerate or racemic compound crystallization behavior and serves as a rapid identity verification marker distinguishing the racemate from the single enantiomer upon receipt. The broader range reflects the presence of both enantiomers in the crystal lattice, which disrupts uniform packing compared to the homochiral crystal.

Melting point
Data to verify
107–138 °C
Broad range aids rapid identity check vs enantiopure form (115–118 °C)
Vendor-reported values; confirm on receipt for QC
Solid-state characterization Crystallinity Quality control

Counterion Atom Economy: Hydrochloride Salt (MW 177.63) Versus 4-Methylbenzenesulfonate (Tosylate) Salt (MW 313.37) for Downstream Peptide Coupling

The hydrochloride salt of methyl 1-amino-2-vinylcyclopropanecarboxylate (MW 177.63 g/mol) offers a significant atom economy advantage over the corresponding 4-methylbenzenesulfonate (tosylate) salt (CAS 862273-27-6, MW 313.37 g/mol) [1]. On an equimolar basis, each gram of HCl salt delivers approximately 5.63 mmol of the active amino ester, whereas each gram of tosylate salt delivers only 3.19 mmol—a 1.76-fold difference in active moles per unit mass. For peptide coupling reactions where the amino ester is directly incorporated and the counterion is removed during aqueous workup, this translates to proportionally lower mass of starting material required and reduced waste generation.

Active ester content
Reported
5.63 mmol/g
Higher active moles per purchased mass vs tosylate salt
Tosylate salt delivers 3.19 mmol/g; 1.76-fold difference impacts scale cost
Atom economy Peptide coupling Salt metathesis

Methyl Ester Versus Ethyl Ester Reactivity in Aminolysis: Relative Rate Advantage for Peptide Bond Formation

Methyl esters of α-amino acids are established to undergo aminolysis more rapidly than their corresponding ethyl esters. Fischer's classical observation established that methyl esters react more readily than ethyl esters in peptide bond-forming reactions [1]. This principle applies directly to methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (methyl ester, MW 177.63) versus ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (ethyl ester, MW 191.66) [2]. The smaller methoxy leaving group presents less steric hindrance to nucleophilic attack by the incoming amine coupling partner, enabling faster reaction rates under identical conditions. This reactivity difference is pertinent when the amino ester is used directly as the acyl donor in peptide coupling to form HCV protease inhibitor intermediates [3].

Aminolysis reactivity
Class-level
Methyl ester: smaller OMe leaving group; qualitatively faster than ethyl ester
May support higher coupling throughput in peptide synthesis
Class-level principle (Fischer); validate under specific coupling conditions
Ester aminolysis Peptide synthesis Reaction kinetics

Optimal Research and Industrial Application Scenarios for Methyl 1-Amino-2-vinylcyclopropanecarboxylate Hydrochloride (CAS 1185307-84-9)


Enzymatic Resolution Method Development for (1R,2S)-Vinyl-ACCA Production

The racemic nature of CAS 1185307-84-9 makes it the required substrate for developing and optimizing enzymatic resolution protocols. As demonstrated by Beaulieu et al., racemic vinyl-ACCA methyl ester can be resolved using Alcalase 2.4L esterase to afford the (1R,2S)-enantiomer in >99% ee at multikilogram scale [1]. The hydrochloride salt form additionally enables direct use in bioresolution without the need for prior N-Boc protection or additional buffering, as the salt provides sufficient ionic strength for enzymatic activity [2]. This scenario is directly relevant to process chemistry groups manufacturing key intermediates for HCV NS3/4A protease inhibitors.

Peptide Coupling for HCV Protease Inhibitor Intermediate Assembly

The hydrochloride salt of the methyl ester is directly applicable as the C-terminal building block in peptide coupling reactions toward HCV NS3 protease inhibitors. The methyl ester's inherently higher aminolysis reactivity, combined with the HCl salt's superior atom economy (1.76-fold more active moles per gram vs tosylate salt) [3], makes it the preferred form for solution-phase peptide synthesis. Rancourt et al. demonstrated that vinyl-ACCA-containing tetrapeptides incorporating this P1 residue achieve significantly improved in vitro potency against NS3 protease compared to cysteine-containing or norvaline-containing analogs [4].

Asymmetric Synthesis Methodology Research Using Racemic Substrate

For academic and industrial groups developing novel asymmetric cyclopropanation or desymmetrization methodologies, the racemic hydrochloride salt provides a well-characterized, solid, thermally stable (>100 °C) substrate [2]. Kawabata et al. demonstrated that engineered esterases from Bacillus subtilis can desymmetrize malonate diester precursors to yield (1R,2S)-vinyl-ACCA derivatives with up to 98.9% ee, and such methodologies require racemic or prochiral starting materials for optimization [5]. The distinct melting point range (107–138 °C) also serves as a convenient identity check before committing to expensive chiral resolution experiments .

Reference Standard for Chiral HPLC Method Development and Quality Control

The racemic mixture (0% ee) of CAS 1185307-84-9 serves as an essential reference standard for developing chiral HPLC or SFC methods to separate (1R,2S)- and (1S,2R)-enantiomers. When paired with the enantiopure (1R,2S)-form (CAS 259214-58-9), the racemate enables method validation, linearity assessment, and determination of enantiomeric excess in resolution process samples [1]. The well-separated melting point ranges between racemate and enantiopure forms provide an orthogonal, non-chromatographic identity confirmation .

Application
Selection Property
Validation Focus
Enzymatic resolution method development
Racemic substrate with compatible hydrochloride salt
Enantiomeric excess and resolution efficiency
Peptide coupling for HCV protease inhibitor research
Methyl ester reactivity and salt atom economy
Coupling yield and conversion under peptide conditions
Asymmetric synthesis methodology exploration
Thermally stable racemic solid
Desymmetrization and cyclopropanation outcome
Chiral HPLC/SFC reference standard
Racemic mixture (0% ee)
Enantiomer separation and method linearity
Quote Request

Request a Quote for Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.